Picoxystrobin

Description

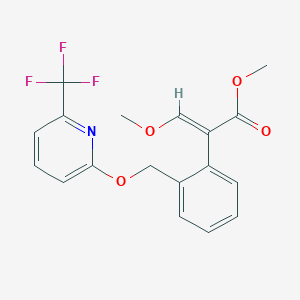

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSNKSODLGJUMQ-SDNWHVSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047542 | |

| Record name | Picoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117428-22-5 | |

| Record name | Picoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117428-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Picoxystrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117428225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | picoxystrobin (ISO); methyl (2E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PICOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DH7GEL1P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Picoxystrobin on Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class (Quinone outside Inhibitors, QoI).[1][2][3] Its primary mechanism of action is the inhibition of mitochondrial respiration in fungal pathogens, a critical process for cellular energy production.[4] By specifically targeting the cytochrome bc1 complex (Complex III) of the electron transport chain, this compound effectively blocks the generation of ATP, leading to the cessation of fungal growth and eventual cell death.[1][4] This guide provides a detailed examination of the molecular interactions, biochemical consequences, and experimental methodologies used to characterize the fungicidal action of this compound.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The definitive target of this compound and other strobilurin fungicides is the cytochrome bc1 complex, an essential enzyme in the mitochondrial electron transport chain.[5] this compound acts as a Quinone outside Inhibitor (QoI), binding competitively to the ubiquinol oxidation (Qo) site on the cytochrome b subunit of this complex.[1]

This binding action physically obstructs the transfer of electrons from ubiquinol (Coenzyme Q, reduced form) to cytochrome c1.[2][4] The process, known as the Q-cycle, is a fundamental energy-transducing mechanism that couples electron transfer to proton translocation across the inner mitochondrial membrane. By blocking the Qo site, this compound disrupts this entire cycle. The immediate consequences are the halting of the electron flow, the collapse of the mitochondrial membrane potential, and a severe reduction in ATP synthesis, depriving the fungal cell of its primary energy source.[6][7]

Caption: this compound blocks the Qo site of the Cytochrome bc1 complex.

Quantitative Data on Strobilurin-Induced Mitochondrial Dysfunction

While specific IC50 values for this compound are highly dependent on the fungal species and isolate, data from related strobilurins (e.g., pyraclostrobin) provide a quantitative framework for understanding their impact on key mitochondrial functions. These fungicides typically act at sub-micromolar to low micromolar concentrations.

| Parameter Measured | Test Organism/System | Active Ingredient | Effective Concentration | Observed Effect | Citation |

| Oxygen Consumption Rate | Human Hepatocytes | Pyraclostrobin | ≥ 0.5 µM | Significant decrease in mitochondrial respiration | [8] |

| Mitochondrial Respiration | Honey Bee Mitochondria | Pyraclostrobin | ≥ 10 µM | Dose-dependent inhibition of oxidative phosphorylation | [6][7] |

| Mitochondrial Membrane Potential | Honey Bee Mitochondria | Pyraclostrobin | ≥ 5 µM | Significant decline in membrane potential | [6][7] |

| ATP Synthesis | Honey Bee Mitochondria | Pyraclostrobin | ≥ 15 µM | Significant decline in ATP production | [6][7] |

| Mycelial Growth (EC50) | Diaporthe citri | Pyraclostrobin | 0.019 µg/mL | 50% effective concentration to inhibit growth | [9] |

| Mycelial Growth (EC50) | Elsinoe fawcettii | Azoxystrobin | 0.06 µg/mL | 50% effective concentration to inhibit growth | [9] |

Experimental Protocols

Characterizing the mechanism of action of this compound involves a series of established in vitro assays targeting fungal growth, mitochondrial respiration, and specific enzyme activity.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of a target fungal pathogen.

Methodology:

-

Media Preparation: Prepare a suitable solid growth medium (e.g., Potato Dextrose Agar, PDA). After autoclaving and cooling to approximately 50-55°C, amend the medium with this compound dissolved in a suitable solvent (e.g., DMSO) to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent and non-inhibitory across all plates, including the control.[10][11]

-

Inoculation: Place a mycelial plug (e.g., 5-mm diameter) taken from the growing edge of an actively cultured fungal colony onto the center of each fungicide-amended and control plate.[12]

-

Incubation: Incubate the plates in the dark at an optimal temperature for the specific fungus (e.g., 25°C) for a period sufficient for measurable growth in the control plates (typically 3-7 days).

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. The EC50 value is then determined by performing a probit or logistic regression analysis of the inhibition data.[10]

Fungal Mitochondrial Respiration Assay

Objective: To directly measure the inhibitory effect of this compound on the oxygen consumption rate (OCR) of isolated fungal mitochondria.

Methodology:

-

Mitochondria Isolation: Grow the fungal pathogen in liquid culture, harvest the mycelia, and produce spheroplasts using cell wall-degrading enzymes. Homogenize the spheroplasts in an isolation buffer and isolate mitochondria via differential centrifugation.[6]

-

Respirometry Setup: Use a Clark-type oxygen electrode or a high-resolution respirometer (e.g., Seahorse XF Analyzer) calibrated to the assay temperature (e.g., 30°C).[6][13]

-

Assay Procedure: Add a known amount of mitochondrial protein (e.g., 0.5 mg) to a reaction buffer in the respirometer chamber.[6]

-

Substrate/Inhibitor Addition: Initiate respiration by adding a specific substrate for an electron transport chain complex. To isolate Complex III activity, use a Complex II substrate like succinate and add a Complex I inhibitor like rotenone.[6]

-

This compound Treatment: Once a stable basal respiration rate is established, inject this compound at various concentrations and record the subsequent change in oxygen consumption rate.

-

Analysis: Quantify the OCR before and after the addition of this compound to determine the dose-dependent inhibitory effect.

Caption: Workflow for isolating fungal mitochondria and assessing function.

Cytochrome bc1 (Complex III) Activity Assay

Objective: To specifically measure the enzymatic activity of the cytochrome bc1 complex by monitoring the reduction of cytochrome c.

Methodology:

-

Mitochondrial Lysis: Use isolated mitochondria as prepared above. To ensure access to the enzyme, which is embedded in the inner membrane, the membrane must be solubilized. This can be achieved by adding a mild non-ionic detergent like dodecyl maltoside (e.g., 0.1 g/L) or Triton X-100 to the mitochondrial suspension.[14]

-

Reaction Mixture: Prepare a reaction buffer containing oxidized cytochrome c, and a short-chain ubiquinol analog (e.g., decylubiquinol) as the substrate. The reaction should also contain an inhibitor of Complex IV (e.g., potassium cyanide) to prevent the re-oxidation of cytochrome c.[15]

-

Assay Execution: Place the reaction mixture in a cuvette in a spectrophotometer. Add the solubilized mitochondrial sample, with and without pre-incubation with this compound at various concentrations.

-

Measurement: Initiate the reaction by adding the ubiquinol substrate. Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.[15]

-

Analysis: Calculate the rate of reaction (change in absorbance over time). Compare the rates in the presence of this compound to the control to determine the inhibition constant (Ki) or IC50 value for Complex III activity.

Cascade of Effects and Fungal Cell Fate

The inhibition of the cytochrome bc1 complex by this compound initiates a cascade of deleterious biochemical events that culminate in fungal cell death.

-

Primary Insult: Binding to the Qo site blocks electron transport.

-

Immediate Consequences: This leads to a rapid collapse of the proton gradient across the inner mitochondrial membrane and a halt in ATP synthesis.

-

Secondary Effects: The blockage can cause electrons to leak from the chain, leading to the formation of reactive oxygen species (ROS) and inducing oxidative stress.[16]

-

Cellular Response: Lacking energy (ATP), essential cellular processes such as biosynthesis, transport, and growth are arrested.

-

Ultimate Fate: The combined effects of energy depletion and oxidative damage lead to a fungistatic and ultimately fungicidal outcome.

Caption: The chain of events from this compound binding to cell death.

Conclusion

The mechanism of action of this compound is a highly specific and potent inhibition of mitochondrial respiration at the cytochrome bc1 complex. By targeting the Qo site, it disrupts the vital Q-cycle, leading to a rapid depletion of cellular energy and ultimately causing fungal cell death. This targeted action makes it an effective tool for controlling a wide range of plant pathogenic fungi. Understanding this core mechanism is crucial for its effective deployment, for managing the potential for fungicide resistance, and for the development of next-generation respiratory inhibitors.

References

- 1. peptechbio.com [peptechbio.com]

- 2. fao.org [fao.org]

- 3. This compound | C18H16F3NO4 | CID 11285653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. coromandel.biz [coromandel.biz]

- 5. Cytochrome bc1 complexes of microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial Respiratory Inhibition Promoted by Pyraclostrobin in Fungi is Also Observed in Honey Bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Baseline Sensitivities of Fungal Pathogens of Fruit and Foliage of Citrus to Azoxystrobin, Pyraclostrobin, and Fenbuconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. DSpace [dr.lib.iastate.edu]

- 13. Seahorse assay for the analysis of mitochondrial respiration using Saccharomyces cerevisiae as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How to lyse mitochondria in order to measue complexIII activity? - Protein and Proteomics [protocol-online.org]

- 15. bioscience.co.uk [bioscience.co.uk]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Picoxystrobin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picoxystrobin, a broad-spectrum, systemic fungicide, belongs to the strobilurin class of agrochemicals. It is highly effective against a wide range of fungal pathogens in various crops by inhibiting mitochondrial respiration. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its key chemical properties, and its mechanism of action, tailored for professionals in the fields of chemical research and drug development.

Chemical Properties of this compound

This compound is a cream-colored solid with the chemical formula C₁₈H₁₆F₃NO₄ and a molecular weight of 367.3 g/mol .[1][2] Its chemical structure features a trifluoromethyl-substituted pyridine ring linked via an oxymethylphenyl group to a methoxyacrylate moiety, which is characteristic of strobilurin fungicides. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Analytical Method |

| IUPAC Name | methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate | - |

| CAS Number | 117428-22-5 | - |

| Physical State | Cream-colored solid | Observation |

| Melting Point | 75 °C | Not specified |

| Density | 1.4 g/cm³ (at 20 °C) | Not specified |

| Vapor Pressure | 5.5 x 10⁻³ mPa (at 20 °C) | Not specified |

| Solubility in Water | 3.1 mg/L (at 20 °C) | Not specified |

| Solubility in Solvents | >250 g/L in methanol, 1,2-dichloroethane, acetone, xylene, and ethyl acetate (all at 20 °C) | Not specified |

| Partition Coefficient (logP) | 3.6 (at 20 °C) | Not specified |

| Stability | Stable at pH 5 and pH 7; DT₅₀ c. 15 days (pH 9, 50 °C) | Not specified |

Synthesis Pathway

The industrial synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, followed by a condensation reaction to form the final product.[3]

Diagram of the this compound Synthesis Pathway

Caption: A simplified overview of a common synthesis route for this compound.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound, based on information from patent literature.

Step 1: Synthesis of Methyl 2-(chloromethyl)phenylacetate

Gaseous hydrogen chloride is bubbled through a solution of 3-isochromanone in methanol at room temperature.[1] The reaction is stirred for several hours. After the reaction is complete, the methanol is removed under reduced pressure. The resulting residue is dissolved in a suitable solvent like dichloromethane, and any insoluble material is filtered off. The solution is then dried to yield methyl 2-chloromethylphenylacetate as an oil, which can be used in the next step without further purification.[1]

Step 2: Synthesis of Methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate

A mixture of 2-hydroxy-6-(trifluoromethyl)pyridine, a base such as sodium hydroxide, and a phase-transfer catalyst like 15-crown-5 in a solvent such as dry toluene is stirred under reflux for a couple of hours.[1] The solvent is then removed under reduced pressure. The resulting white salt residue is dissolved in a suitable solvent, and methyl 2-chloromethylphenylacetate is added. The reaction mixture is stirred, and upon completion, the crude product is purified to yield methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate.[1]

Step 3: Synthesis of this compound

The key intermediate, methyl 2-((6-(trifluoromethyl)pyridin-2-yloxy)methyl)phenylacetate, is reacted with trimethyl orthoformate and acetic anhydride.[3][4] This condensation reaction is typically carried out under mild heating in the presence of a catalyst.[3] The reaction conditions are carefully controlled to ensure high purity and minimize side reactions.[3] After the reaction, the crude this compound is purified, often by column chromatography, to yield the final product.[1]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis of this compound.

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound's fungicidal activity stems from its ability to disrupt the cellular respiration of fungi. It is classified as a Quinone outside Inhibitor (QoI).[2][5] Specifically, this compound binds to the Qo site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[1][5] This binding action blocks the transfer of electrons from ubiquinol to cytochrome c, which in turn inhibits the production of ATP, the primary energy currency of the cell. The disruption of this vital energy-producing process ultimately leads to the cessation of fungal growth and development.[5][6]

Signaling Pathway Diagram: this compound's Mechanism of Action

References

- 1. WO2017125010A1 - Novel crystalline form of this compound, method of preparing and use of the same - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]

- 4. CN112679422A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. CN103626691A - this compound preparation method - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

The Biological Activity of Picoxystrobin in Plant Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity of picoxystrobin in plant systems. This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class (QoI fungicides), which are known for their preventative and curative properties against a wide range of fungal plant pathogens.[1][2][3] This document details its mode of action, fungicidal efficacy, systemic movement within plants, physiological effects on host plants, and mechanisms of fungal resistance.

Mode of Action: Inhibition of Mitochondrial Respiration

This compound's primary mode of action is the inhibition of mitochondrial respiration in fungi.[4][5] As a Quinone outside Inhibitor (QoI), it specifically targets the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[4][6] By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons from ubiquinol to cytochrome c.[3] This disruption halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[5]

Fungicidal Spectrum and Efficacy

This compound exhibits a broad fungicidal spectrum, controlling a variety of diseases in major crops such as cereals, corn, soybeans, and canola.[7] It is effective against pathogens including but not limited to brown rust, tan spot, powdery mildew, and net blotch.[4] Its efficacy is quantified by the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of fungal growth or spore germination.

| Fungal Pathogen | Crop/Host | Assay Type | Mean EC50 (µg/mL) | Reference(s) |

| Neopestalotiopsis clavispora | Vine Tea | Mycelial Growth | 0.0282 | [5] |

| Neopestalotiopsis clavispora | Vine Tea | Spore Germination | 0.0048 | [5] |

| Colletotrichum gloeosporioides | Sweet Persimmon | Mycelial Growth | 0.9 | [8] |

| Alternaria alternata | Pecan | Mycelial Growth | ~1.57 (as part of a mix) | [9] |

| Sclerotinia sclerotiorum | - | Mycelial Growth | 0.2932 (for azoxystrobin, a related QoI) | [10] |

| Magnaporthe oryzae | Rice | Mycelial Growth | 0.0251 - 0.1337 | [10] |

Systemic Properties and Plant Distribution

A key feature of this compound is its unique distribution properties within the plant, which contribute significantly to its protective and curative actions.[3]

-

Systemic (Acropetal) Movement: this compound is absorbed by the plant and translocated upwards through the xylem, protecting new growth.

-

Translaminar Movement: It moves from the upper leaf surface to the lower, untreated surface, controlling pathogens on both sides of the leaf.

-

Vapor Phase Activity: this compound exhibits vapor activity, allowing it to redistribute in the air within the plant canopy and protect areas not directly sprayed.

-

Diffusion in Leaf Waxes: The fungicide diffuses into the waxy cuticle of the leaves, creating a protective reservoir that is resistant to wash-off by rain.

Physiological Effects on Plant Systems

Beyond its fungicidal activity, this compound, like other strobilurins, can induce positive physiological effects in plants, often referred to as the "greening effect." These effects can contribute to improved crop health and yield, even in the absence of significant disease pressure.

-

Delayed Senescence: this compound can delay the natural aging process of leaves by interfering with ethylene production, keeping the plant photosynthetically active for a longer period.

-

Increased Photosynthetic Efficiency: By maintaining green leaf area, the plant can capture more light and convert it into energy, potentially leading to increased biomass and yield.

-

Enhanced Nitrogen Assimilation: Some studies suggest that strobilurins can increase the activity of nitrate reductase, a key enzyme in nitrogen metabolism, leading to more efficient nutrient utilization.

-

Improved Stress Tolerance: The antioxidant properties of strobilurins may help plants better tolerate abiotic stresses such as drought and heat.

The precise signaling pathways in the plant that are directly modulated by this compound to elicit these physiological responses are still an active area of research. However, it is hypothesized that these effects may be linked to interactions with plant hormone signaling, such as the salicylic acid (SA) and jasmonic acid (JA) pathways, which are central to plant defense and stress responses.[11][12]

Mechanisms of Fungal Resistance

The development of resistance to QoI fungicides, including this compound, is a significant concern in agriculture. The primary mechanism of resistance is a target-site mutation in the fungal cytochrome b gene (cytb). The most common mutation is a single nucleotide polymorphism that results in the substitution of glycine with alanine at position 143 (G143A). This amino acid change reduces the binding affinity of this compound to the Qo site, rendering the fungicide less effective. Other mutations at different positions in the cytb gene have also been reported to confer resistance.

Experimental Protocols

In Vitro Fungicide Efficacy Testing

This assay determines the effect of a fungicide on the vegetative growth of a fungus.[6][13]

-

Media Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and autoclave. Allow it to cool to approximately 50-60°C.

-

Fungicide Incorporation: Add appropriate concentrations of this compound (dissolved in a suitable solvent like methanol) to the molten agar to achieve a range of final concentrations. Pour the amended agar into sterile Petri dishes. A control with only the solvent should be included.

-

Inoculation: Place a mycelial plug (typically 4-5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by plotting the inhibition percentage against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.

This assay assesses the impact of a fungicide on the germination of fungal spores.[14][15]

-

Spore Suspension Preparation: Harvest spores from a sporulating fungal culture and suspend them in sterile distilled water containing a surfactant (e.g., Tween 20). Adjust the spore concentration using a hemocytometer (e.g., to 1 x 10^5 spores/mL).

-

Fungicide Treatment: In the wells of a microtiter plate or on cavity slides, mix the spore suspension with various concentrations of this compound. Include a control with no fungicide.

-

Incubation: Incubate the plates/slides in a humid chamber at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).

-

Observation: Using a microscope, observe a predetermined number of spores (e.g., 100) per replicate and count the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.

-

Data Analysis: Calculate the percentage of spore germination inhibition for each concentration compared to the control. Determine the EC50 value as described for the mycelial growth inhibition assay.

In Vivo/In Planta Fungicide Efficacy Testing

This greenhouse or growth chamber experiment evaluates the ability of a fungicide to protect against infection before it occurs (preventative) and to halt disease development after infection has initiated (curative).[13][16]

-

Plant Propagation: Grow susceptible host plants to a suitable growth stage in pots under controlled environmental conditions.

-

Fungicide Application:

-

Preventative: Spray a set of plants with this compound at the desired concentration.

-

Curative: Leave a set of plants unsprayed at this stage.

-

Control: Spray a set of plants with water or a blank formulation.

-

-

Inoculation:

-

Preventative: After the fungicide spray has dried (e.g., 24 hours later), inoculate the fungicide-treated plants and a set of control plants with a spore suspension of the target pathogen.

-

Curative: Inoculate the unsprayed plants and a set of control plants with the pathogen.

-

-

Post-Inoculation Fungicide Application (Curative): At a specific time after inoculation (e.g., 24 or 48 hours), spray the inoculated plants designated for the curative trial with this compound.

-

Incubation: Place all plants in a high-humidity environment conducive to disease development for an appropriate period.

-

Disease Assessment: After the incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected).

-

Data Analysis: Compare the disease severity in the preventative and curative treatments to the inoculated control to determine the percentage of disease control.

Assessment of Physiological Effects

This protocol quantifies the "greening effect" of a fungicide.[4][17]

-

Treatment: Apply this compound to plants at different growth stages. Include an untreated control.

-

Sampling: At various time points after application, collect leaf discs of a known area from both treated and control plants.

-

Pigment Extraction: Place the leaf discs in a vial with a known volume of a solvent such as dimethylformamide (DMF) or 80% acetone. Store in the dark at 4°C until the pigments are fully extracted (the leaf tissue appears white).

-

Spectrophotometry: Measure the absorbance of the extract at 647 nm and 664.5 nm for DMF, or 645 nm and 663 nm for acetone, using a spectrophotometer.

-

Calculation: Use standard equations (e.g., Arnon's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll. Express the results on a leaf area basis (e.g., µg/cm²).

Field Trial for Yield Assessment

This evaluates the overall impact of the fungicide on crop productivity under real-world conditions.[2][7]

-

Experimental Design: Establish a randomized complete block design with multiple replications for each treatment. Treatments should include an untreated control and this compound applied at different rates and/or timings.

-

Plot Management: Ensure uniform agronomic practices (e.g., fertilization, irrigation, weed control) across all plots.

-

Application: Apply the fungicide treatments according to the experimental plan using calibrated spray equipment.

-

Disease and Physiological Monitoring: Throughout the growing season, periodically assess disease severity and take measurements for physiological parameters if desired.

-

Harvest: At crop maturity, harvest a defined area from the center of each plot to avoid edge effects.

-

Yield Component Analysis: Measure key yield components such as grain yield (adjusted to a standard moisture content), thousand-kernel weight, and test weight.

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences in yield and its components among the treatments.

Conclusion

This compound is a highly effective QoI fungicide with a well-defined mode of action. Its unique systemic properties contribute to its robust performance in controlling a broad spectrum of fungal pathogens. In addition to its direct fungicidal effects, this compound can confer beneficial physiological effects on the host plant, potentially leading to enhanced yield and quality. A thorough understanding of its biological activity, coupled with diligent resistance management practices, is crucial for its sustainable use in modern agriculture. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of this compound and other fungicidal compounds.

References

- 1. ppqs.gov.in [ppqs.gov.in]

- 2. Crop Protection Network [cropprotectionnetwork.org]

- 3. fao.org [fao.org]

- 4. Meta-analysis of yield response of foliar fungicide-treated hybrid corn in the United States and Ontario, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Inhibitory Effect and Control Efficacy of this compound against Neopestalotiopsis clavispora, Causing Vine Tea Leaf Blight [mdpi.com]

- 7. How to conduct a field trial the right way [blog.onesoil.ai]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The Crosstalk of the Salicylic Acid and Jasmonic Acid Signaling Pathways Contributed to Different Resistance to Phytoplasma Infection Between the Two Genotypes in Chinese Jujube [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. Graphviz [graphviz.org]

- 17. Chlorophyll Content Assay to Quantify the Level of Necrosis Induced by Different R Gene/Elicitor Combinations after Transient Expression - PMC [pmc.ncbi.nlm.nih.gov]

picoxystrobin discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of Picoxystrobin

Introduction

This compound is a broad-spectrum, systemic fungicide belonging to the strobilurin class of chemicals.[1] It is utilized for the control of a wide range of fungal diseases in crops such as cereals, oilseed rape, corn, and soybeans.[1][2][3] First commercialized by Syngenta and later developed by DuPont, this compound functions as a Quinone outside Inhibitor (QoI), effectively disrupting the fungal mitochondrial respiration process. This guide provides a detailed timeline of its discovery and development, methodologies of key experiments, and a summary of its toxicological and environmental profile.

Discovery and Development Timeline

This compound was discovered by Syngenta and was the fourth strobilurin fungicide to be introduced to the market.[4] Its development and commercialization involved key strategic agreements and regulatory milestones.

-

2000: Syngenta expanded its production facility in Grangemouth, Scotland, to manufacture this compound.[4]

-

2001: Syngenta launched this compound under the brand name Acanto, initially for use on cereal crops in Europe.[2][4]

-

January 1, 2004: this compound was included in Annex I of the EU regulations, with data protection set to expire ten years from this date.[4]

-

2006: DuPont acquired the worldwide rights to this compound from Syngenta. As part of the agreement, Syngenta would continue to manufacture the compound for another three years.[4]

-

2010: DuPont submitted an application to the US Environmental Protection Agency (EPA) for the authorization of this compound (marketed as Aproach) for use on various crops including corn, soybeans, and cereals.[4]

-

2012: The first registration of this compound in the United States was granted.[2] The Joint Meeting on Pesticide Residues (JMPR) also scheduled this compound for evaluation as a new compound in this year.[1]

Mode of Action: Mitochondrial Respiration Inhibition

This compound's fungicidal activity stems from its role as a Quinone outside Inhibitor (QoI). It targets the cytochrome bc1 complex (also known as Complex III) within the mitochondrial respiratory chain of fungi. By binding to the Qo site of cytochrome b, this compound blocks the transfer of electrons, which halts ATP synthesis and ultimately leads to the cessation of fungal respiration and cell death.[1][5][6] It possesses both preventative and curative properties and exhibits systemic and translaminar movement within the plant.[1][5]

Caption: this compound blocks electron transfer at the Qo site of Complex III.

Chemical Synthesis

The industrial synthesis of this compound can be achieved through various routes. A prevalent method involves the condensation reaction of a key intermediate, methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate, with acetic anhydride and trimethyl orthoformate.[2][7] This process is designed for scalability and efficiency.[2]

References

- 1. fao.org [fao.org]

- 2. This compound (Ref: ZA 1963) [sitem.herts.ac.uk]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. agribusinessglobal.com [agribusinessglobal.com]

- 5. coromandel.biz [coromandel.biz]

- 6. glpbio.com [glpbio.com]

- 7. CN112679422A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mode of Action of Picoxystrobin in Inhibiting Mitochondrial Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin group, specifically classified as a Quinone outside Inhibitor (QoI).[1][2][3][4] Its fungicidal efficacy stems from its ability to disrupt cellular respiration in pathogenic fungi by targeting the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain.[1][2][3][4][5] This guide provides a detailed technical overview of the molecular mechanism of this compound, its impact on mitochondrial function, relevant experimental protocols for its study, and the downstream cellular consequences of its inhibitory action.

Core Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

The primary mode of action of this compound is the inhibition of mitochondrial respiration.[6][7] This is achieved by specifically binding to the Quinone 'outside' (Qo) site of cytochrome b, a critical subunit of the cytochrome bc1 complex (Complex III).[1][2][3][4][6] This binding action effectively blocks the transfer of electrons from ubiquinol to cytochrome c1, a crucial step in the Q-cycle. The interruption of the electron transport chain halts the generation of the proton motive force across the inner mitochondrial membrane, which is essential for the production of ATP via oxidative phosphorylation.[4] The consequent depletion of cellular ATP leads to the cessation of vital cellular processes and ultimately, fungal cell death.[4]

Downstream Effects: ATP Depletion and Oxidative Stress

The blockage of the electron transport chain by this compound has two major downstream consequences:

-

ATP Biosynthesis Inhibition: The primary and most direct consequence is the severe reduction in ATP synthesis.[4] This energy crisis cripples cellular metabolism and function.

-

Increased Reactive Oxygen Species (ROS) Production: The stalled electron flow at Complex III leads to the premature leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[8][9][10] This induced oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids, and can trigger downstream signaling pathways related to stress response and apoptosis.[11][12][13]

Quantitative Data on Inhibitory Activity

| Parameter | Organism/System | Value | Reference |

| EC50 (Mycelial Growth) | Neopestalotiopsis clavispora | 0.0062 - 0.0658 µg/mL | [4] |

| EC50 (Spore Germination) | Neopestalotiopsis clavispora | 0.0014 - 0.0099 µg/mL | [4] |

| Calculated Binding Free Energy (ΔGbind) | This compound - Zymoseptoria tritici Cytochrome bc1 | -10.9 kcal/mol | [2] |

| Calculated Binding Free Energy (ΔGbind) | This compound - Pyrenophora teres Cytochrome bc1 | -10.5 kcal/mol | [2] |

| Oxygen Consumption Rate Inhibition | Pyraclostrobin (a related strobilurin) on human hepatocytes | Significant decrease at ≥ 0.5 µM | [9] |

Experimental Protocols

The investigation of this compound's mode of action involves a combination of biochemical and cell-based assays.

Isolation of Mitochondria

A prerequisite for in vitro assays on the electron transport chain is the isolation of functional mitochondria from the target organism (e.g., fungal cells, yeast, or a model system).

Methodology:

-

Cell Lysis: Harvest fungal mycelia or spheroplasts and resuspend in an ice-cold isolation buffer (e.g., containing mannitol, sucrose, HEPES, and EDTA). Homogenize the cells using a Dounce homogenizer or a similar mechanical disruption method.

-

Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris and nuclei.

-

Mitochondrial Pelleting: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

-

Washing: Wash the mitochondrial pellet with isolation buffer to remove cytosolic contaminants.

-

Resuspension: Resuspend the final mitochondrial pellet in a suitable respiration buffer for subsequent assays.[1][14]

Measurement of Cytochrome bc1 Complex (Complex III) Activity

The direct inhibitory effect of this compound on Complex III can be quantified by measuring the enzyme's activity.

Methodology:

-

Assay Principle: The activity of the cytochrome bc1 complex is typically measured as the rate of reduction of cytochrome c, which can be monitored spectrophotometrically at 550 nm.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), potassium cyanide (to inhibit Complex IV), and oxidized cytochrome c.

-

Initiation of Reaction: Add the isolated mitochondria to the reaction mixture. Initiate the reaction by adding a substrate for Complex III, such as ubiquinol (e.g., decylubiquinol).

-

Inhibitor Addition: To determine the IC50 value, perform the assay in the presence of varying concentrations of this compound.

-

Data Analysis: Measure the initial rate of cytochrome c reduction. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]

Measurement of Mitochondrial Oxygen Consumption

The overall impact of this compound on mitochondrial respiration can be assessed by measuring the rate of oxygen consumption (OCR).

Methodology:

-

Instrumentation: Utilize a Seahorse XF Analyzer or a Clark-type oxygen electrode.

-

Cell Preparation: Seed intact fungal cells or isolated mitochondria into the appropriate microplate or reaction chamber.

-

Substrate Addition: Provide substrates for specific respiratory complexes. For example, use pyruvate/malate to assess Complex I-driven respiration or succinate (in the presence of rotenone to inhibit Complex I) to measure Complex II-driven respiration.

-

Sequential Inhibitor Injection: A common experimental design involves the sequential injection of mitochondrial inhibitors to dissect the different components of respiration:

-

Oligomycin: Inhibits ATP synthase (Complex V) to determine ATP-linked respiration.

-

FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

-

Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption. [9 from previous search, 16 from previous search]

-

-

This compound Treatment: To assess the effect of this compound, pre-incubate the cells or mitochondria with the compound before the assay or inject it directly during the measurement. A decrease in basal and maximal respiration would be indicative of its inhibitory effect on the electron transport chain.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound inhibits Complex III, blocking electron transport, which halts ATP production and increases ROS, leading to cell death.

Experimental Workflow for Characterizing this compound's Mode of Action

Caption: Workflow: in vitro inhibition, cellular respiration and stress assays, and in silico binding analysis.

Conclusion

This compound's potent fungicidal activity is unequivocally linked to its specific inhibition of the cytochrome bc1 complex at the Qo site. This targeted disruption of mitochondrial respiration leads to a cascade of events, including the cessation of ATP synthesis and the induction of oxidative stress, which collectively result in fungal cell death. A thorough understanding of this mode of action, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel antifungal agents and for managing the emergence of resistance. The integration of biochemical, cell-based, and computational methods provides a comprehensive framework for characterizing the molecular interactions and cellular consequences of this important class of fungicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

- 4. Natural Compound-Derived Cytochrome bc1 Complex Inhibitors as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Azoxystrobin-induced excessive reactive oxygen species (ROS) production and inhibition of photosynthesis in the unicellular green algae Chlorella vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Impact of Exposure to Pyraclostrobin and to a Pyraclostrobin/Boscalid Mixture on the Mitochondrial Function of Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pleiotropic Signaling by Reactive Oxygen Species Concerted with Dietary Phytochemicals and Microbial-Derived Metabolites as Potent Therapeutic Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

Picoxystrobin Degradation in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation pathways of picoxystrobin, a broad-spectrum strobilurin fungicide. Understanding the fate of this compound in soil and aquatic environments is crucial for assessing its environmental impact and ensuring its safe use. This document summarizes key degradation processes, transformation products, and the experimental methodologies used to study these pathways.

Degradation in Soil

This compound is moderately persistent in soil, with its degradation influenced by microbial activity and sunlight. The primary degradation pathways involve the cleavage of the ether bridge and hydrolysis of the methyl ester group.

Aerobic Soil Metabolism

Under aerobic conditions, this compound degrades in soil with half-lives (DT50) ranging from 19 to 33 days in laboratory studies and 3 to 35 days in field studies.[1] The major transformation products identified are:

-

(E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid (IN-QDY62): Formed through the hydrolysis of the methyl ester group.

-

6-(Trifluoromethyl)-1H-pyridin-2-one (IN-QDK50): Results from the cleavage of the ether linkage between the pyridinyl and phenyl rings.

-

2-[2-(6-Trifluoromethyl-2-pyridyloxymethyl) benzoic acid (IN-QDY63): Another product of ether bond cleavage and subsequent oxidation.

Mineralization to carbon dioxide (CO2) is a significant route of degradation for both the pyridinyl and phenacrylate rings of the molecule.[2]

Anaerobic Soil Metabolism

Information on the specific degradation pathways of this compound under anaerobic soil conditions is limited in the reviewed literature. However, it is a required study for regulatory purposes, and it is expected that hydrolysis of the ester linkage would be a primary transformation route.

Soil Photolysis

On the surface of the soil, this compound is susceptible to photodegradation. Studies have shown a rapid degradation with a half-life of approximately 7 days when exposed to simulated sunlight.[2] The primary photolytic degradation pathway involves the cleavage of the ether bridge, leading to the formation of IN-QDK50 as a major transformation product.[2]

Degradation in Water

In aquatic environments, the degradation of this compound is primarily driven by photolysis and microbial activity within water-sediment systems.

Aqueous Photolysis

This compound is susceptible to rapid degradation in water when exposed to sunlight. The photolytic half-life can be as short as 6.1 to 6.7 days in natural water.[2] The degradation is slower in ultrapure water, indicating that indirect photolysis involving substances present in natural water may play a role. The main degradation pathway is likely to involve photo-isomerization and cleavage of the ether and ester bonds, similar to other strobilurin fungicides.

Hydrolysis

This compound is generally stable to hydrolysis at acidic and neutral pH (pH 5 and 7) at 25°C.[2] However, under alkaline conditions (pH 9) and elevated temperatures (50°C), hydrolysis is observed with a half-life of about 15 days.[1] The major hydrolysis products are IN-QDY62 and IN-QFA35.[2]

Water-Sediment Systems

In aerobic water-sediment systems, this compound dissipates from the water phase with a half-life of 7 to 15 days.[1] It undergoes degradation to form several metabolites, with IN-QDY62 and IN-QFA35 being the most significant. The metabolite IN-QDK50 is also formed but to a lesser extent.[3] A portion of the parent compound and its metabolites partitions to the sediment.

Quantitative Data on this compound Degradation

The following tables summarize the degradation half-lives (DT50) and the formation of major transformation products of this compound in various environmental compartments.

Table 1: Degradation Half-Lives (DT50) of this compound

| Environmental Compartment | Condition | DT50 Value | References |

| Soil | Aerobic (Lab) | 19 - 33 days | [1] |

| Soil | Aerobic (Field) | 3 - 35 days | [1] |

| Soil Surface | Photolysis | ~7 days | [2] |

| Water | Photolysis (Natural) | 6.1 - 6.7 days | [2] |

| Water | Hydrolysis (pH 9, 50°C) | ~15 days | [1] |

| Water-Sediment System | Aerobic (Water Phase) | 7 - 15 days | [1] |

Table 2: Major Transformation Products of this compound and Their Maximum Observed Formation

| Transformation Product | Code | Formation Environment | Maximum Observed (% of Applied Radioactivity) | References |

| (E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid | IN-QDY62 | Aerobic Soil | 8 - 30% | [2] |

| 6-(Trifluoromethyl)-1H-pyridin-2-one | IN-QDK50 | Aerobic Soil | 9 - 15% | [2] |

| 6-(Trifluoromethyl)-1H-pyridin-2-one | IN-QDK50 | Soil Photolysis | 28.3% | [2] |

| (E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid | IN-QDY62 | Water-Sediment (Water) | 38% | [3] |

| (E)-3-Methoxy-2-[2-(6-trifluoromethyl-2-pyridyloxymethyl)-phenyl]acrylic acid | IN-QDY62 | Water-Sediment (Sediment) | 31% | [3] |

| 6-(Trifluoromethyl)-1H-pyridin-2-one | IN-QDK50 | Water-Sediment (Total System) | 6% | [3] |

| Phenylacetic acid derivative | IN-QFA35 | Water-Sediment (Water) | 26% | [3] |

| Phenylacetic acid derivative | IN-QFA35 | Water-Sediment (Sediment) | 13% | [3] |

Experimental Protocols

The following sections provide an overview of the methodologies typically employed in studying the degradation of this compound.

Aerobic Soil Metabolism Study (based on OECD Guideline 307)

-

Test System: Multiple soil types with varying textures, organic carbon content, and pH are used. Soil is typically sieved and brought to a specific moisture content (e.g., 40-60% of maximum water holding capacity).

-

Test Substance: ¹⁴C-labeled this compound (labeled on both the pyridinyl and phenacrylate rings in separate experiments) is applied to the soil surface at a rate equivalent to the maximum recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) for a period of up to 120 days. A continuous flow of humidified air is passed through the incubation vessels to maintain aerobic conditions.

-

Trapping of Volatiles: Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions (e.g., ethylene glycol for organics, ethanolamine or NaOH for CO₂).

-

Sampling and Analysis: Soil samples are collected at various time intervals and extracted with appropriate solvents (e.g., acetonitrile/water mixtures). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify this compound and its transformation products. The identity of the transformation products is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). Non-extractable residues are quantified by combustion analysis of the extracted soil.

Aqueous Photolysis Study (based on OECD Guideline 316)

-

Test System: Sterile, buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and natural water samples are used.

-

Test Substance: ¹⁴C-labeled this compound is dissolved in the test solutions.

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with filters to cut off wavelengths below 290 nm). The light intensity is monitored. Control samples are kept in the dark to assess abiotic degradation.

-

Incubation: The test is conducted at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: Aliquots of the solutions are taken at different time points and analyzed by HPLC with radiometric and UV detection to determine the concentration of this compound and its photoproducts. LC-MS is used for the identification of the transformation products.

Water-Sediment Study (based on OECD Guideline 308)

-

Test System: Intact water-sediment systems are collected from two different locations with varying sediment characteristics. The systems are allowed to equilibrate in the laboratory.

-

Test Substance: ¹⁴C-labeled this compound is applied to the water phase of the systems.

-

Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) under a gentle stream of air to maintain aerobic conditions in the water phase for up to 100 days. Anaerobic studies are conducted under a nitrogen atmosphere.

-

Sampling and Analysis: At various intervals, the water and sediment phases are separated. The water phase is analyzed directly. The sediment is extracted with a series of solvents of increasing polarity. Both water and sediment extracts are analyzed by HPLC for this compound and its transformation products. The distribution of radioactivity between the water, sediment, and any volatile traps is determined to establish a mass balance.

Degradation Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the primary degradation pathways of this compound in soil and water.

References

The Molecular Target of Picoxystrobin: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its fungicidal activity stems from the targeted inhibition of mitochondrial respiration in pathogenic fungi. This document provides a comprehensive technical overview of the molecular target of this compound, its mechanism of action, associated resistance mechanisms, and detailed experimental protocols for its study. The primary molecular target of this compound is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[1][2][3][4][5] By binding to a specific site within this complex, this compound disrupts the vital process of ATP synthesis, ultimately leading to fungal cell death.[2][4] Understanding the intricacies of this interaction is paramount for the development of novel fungicides and for managing the emergence of resistance.

The Molecular Target: Cytochrome bc1 Complex

The cytochrome bc1 complex, also known as ubiquinol-cytochrome c reductase, is a multi-subunit transmembrane protein complex embedded in the inner mitochondrial membrane.[2][5] It plays a crucial role in the electron transport chain by catalyzing the transfer of electrons from ubiquinol to cytochrome c.[5] This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, generating a proton motive force that drives ATP synthesis.[5]

This compound is classified as a Quinone outside Inhibitor (QoI) .[3][5] Its specific binding site is the Qo (Quinone outside) site located on the cytochrome b subunit of the bc1 complex.[2][3][5] The Qo site is the catalytic center where ubiquinol is oxidized.

Mechanism of Action

The fungicidal action of this compound is a direct consequence of its binding to the Qo site of the cytochrome bc1 complex. This binding event physically obstructs the docking of the natural substrate, ubiquinol, thereby blocking the transfer of electrons to the Rieske iron-sulfur protein and cytochrome c1.[1][4] The inhibition of the electron transport chain leads to a cascade of detrimental effects for the fungal cell:

-

Inhibition of ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane halts the production of ATP, the primary energy currency of the cell.[2]

-

Generation of Reactive Oxygen Species (ROS): The blockage of the electron flow can lead to the formation of superoxide radicals and other reactive oxygen species, causing oxidative stress and cellular damage.

-

Cellular Growth Arrest and Death: The severe energy deficit and oxidative damage ultimately inhibit fungal spore germination, mycelial growth, and lead to cell death.[2]

The following diagram illustrates the signaling pathway of this compound's inhibitory action.

Caption: Signaling pathway of this compound's inhibitory action.

Quantitative Data

The efficacy of this compound can be quantified through various parameters that measure its binding affinity to the target and its inhibitory effect on fungal growth.

| Parameter | Fungal Species | Value | Reference |

| EC50 (Mycelial Growth) | Neopestalotiopsis clavispora | 0.0062 - 0.0658 µg/mL | [6] |

| EC50 (Spore Germination) | Neopestalotiopsis clavispora | 0.0014 - 0.0099 µg/mL | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the molecular target of this compound.

Cytochrome bc1 Complex Enzyme Inhibition Assay

This assay measures the inhibitory effect of this compound on the enzymatic activity of the isolated cytochrome bc1 complex.

Protocol:

-

Isolation of Mitochondria:

-

Grow the fungal species of interest in a suitable liquid culture medium.

-

Harvest mycelia by filtration and wash with a buffer (e.g., 0.1 M phosphate buffer, pH 7.0).

-

Homogenize the mycelia in an ice-cold isolation buffer containing a buffer (e.g., Tris-HCl), an osmoticum (e.g., sucrose), and a chelating agent (e.g., EDTA).

-

Centrifuge the homogenate at low speed to remove cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the mitochondria.

-

Resuspend the mitochondrial pellet in a suitable assay buffer.

-

-

Enzyme Activity Assay:

-

The activity of the cytochrome bc1 complex is typically measured as the rate of cytochrome c reduction, monitored spectrophotometrically at 550 nm.

-

The reaction mixture contains purified cytochrome bc1 complex, a suitable buffer (e.g., potassium phosphate buffer), reduced coenzyme Q (e.g., decylubiquinol) as the substrate, and oxidized cytochrome c.

-

Initiate the reaction by adding the substrate.

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the fungicide before adding the substrate.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

-

Determine the IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity.

-

Caption: Experimental workflow for a cytochrome bc1 enzyme inhibition assay.

Fungal Growth Inhibition Assay (EC50 Determination)

This assay determines the effective concentration of this compound that inhibits fungal growth by 50%.

Protocol:

-

Preparation of Fungicide Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

-

Preparation of Amended Media:

-

Prepare a suitable solid agar medium (e.g., Potato Dextrose Agar, PDA).

-

Autoclave the medium and allow it to cool to approximately 50-60°C.

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve a series of final concentrations. Also, prepare a control plate with the solvent alone.

-

Pour the amended agar into sterile Petri dishes.

-

-

Inoculation and Incubation:

-

Take a mycelial plug from the edge of an actively growing fungal colony using a sterile cork borer.

-

Place the mycelial plug in the center of each agar plate.

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a certain size.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Use probit analysis or other statistical software to calculate the EC50 value.

-

Analysis of Resistance Mechanisms: Site-Directed Mutagenesis

This protocol describes how to introduce a specific mutation, such as the G143A substitution in the cytochrome b gene, to confirm its role in conferring resistance to this compound.

Protocol:

-

Cloning of the Cytochrome b Gene:

-

Extract genomic DNA from a sensitive fungal strain.

-

Amplify the cytochrome b gene (or a fragment containing the target codon) using specific primers and PCR.

-

Clone the PCR product into a suitable expression vector.

-

-

Site-Directed Mutagenesis:

-

Design primers containing the desired nucleotide change (e.g., to change the codon for Glycine at position 143 to Alanine).

-

Use a commercially available site-directed mutagenesis kit to perform PCR with the designed primers and the vector containing the wild-type gene as a template. This will generate a new plasmid containing the mutated gene.

-

-

Transformation and Selection:

-

Transform the mutated plasmid into a suitable host (e.g., E. coli for plasmid amplification, or back into the sensitive fungal strain).

-

Select for transformants that have successfully incorporated the mutated gene.

-

-

Phenotypic Analysis:

-

Perform fungal growth inhibition assays (as described in 5.2) on the transformed fungal strains containing the mutated cytochrome b gene.

-

Compare the EC50 values of the mutated strains to the wild-type sensitive strain. A significant increase in the EC50 value for the mutated strain confirms the role of the G143A mutation in conferring resistance to this compound.

-

Caption: Logical workflow for site-directed mutagenesis to study resistance.

Resistance to this compound

The primary mechanism of resistance to this compound and other QoI fungicides is a target-site modification. The most frequently reported mutation is a single nucleotide polymorphism in the cytochrome b gene, resulting in an amino acid substitution of glycine to alanine at position 143 (G143A). This alteration in the amino acid sequence of the Qo binding pocket reduces the binding affinity of this compound, thereby diminishing its inhibitory effect. Other less common mutations, such as F129L, have also been associated with reduced sensitivity to QoI fungicides.

Conclusion

This compound is a potent fungicide that targets the cytochrome bc1 complex of the mitochondrial electron transport chain in fungi. Its specific inhibition of the Qo site disrupts cellular respiration and leads to fungal death. While effective, the emergence of resistance, primarily through the G143A mutation in the cytochrome b gene, poses a significant challenge. The experimental protocols detailed in this guide provide a framework for the continued study of this compound's molecular interactions and the mechanisms of resistance, which is essential for the development of sustainable disease management strategies.

References

- 1. Features of interactions responsible for antifungal activity against resistant type cytochrome bc1: A data-driven analysis based on the binding free energy at the atomic level - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. mdpi.com [mdpi.com]

Environmental Fate and Behavior of Picoxystrobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and behavior of the fungicide picoxystrobin. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals. This document synthesizes key data on the degradation, mobility, and dissipation of this compound in various environmental compartments and details the methodologies of pivotal experimental studies.

Physicochemical Properties

A fundamental understanding of the environmental fate of a chemical begins with its physicochemical properties. These properties govern its distribution and behavior in the environment.

| Property | Value | Reference |

| IUPAC Name | methyl (E)-3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoate | [1] |

| CAS Number | 117428-22-5 | [2] |

| Molecular Formula | C₁₈H₁₆F₃NO₄ | [1] |

| Molecular Weight | 367.3 g/mol | [2] |

| Water Solubility | 3.1 mg/L (at 20 °C) | |

| Vapor Pressure | 5.5 x 10⁻³ mPa (at 20 °C) | |

| Octanol-Water Partition Coefficient (log Kow) | 3.6 (at 20 °C) |

Environmental Fate Summary

This compound is subject to several processes in the environment that determine its persistence and potential for exposure to non-target organisms. The primary routes of dissipation are microbial degradation in soil and photolysis.

Degradation in Soil

This compound is considered to be moderately persistent in soils.[3] The primary degradation pathway in soil is aerobic microbial degradation.

| Study Type | Half-life (DT₅₀) | Reference |

| Aerobic Soil Metabolism (Laboratory, 20°C) | 16 - 73 days | [2] |

| Field Dissipation | 1.3 - 35 days | [2] |

| Soil Surface Photolysis (equivalent to 30 summer days at 50° latitude) | 7 days | [2] |

Behavior in Water Systems

In aquatic environments, this compound's fate is influenced by hydrolysis and photolysis. It is stable to hydrolysis under acidic and neutral conditions. Photolysis in water can be a significant degradation pathway.

| Study Type | Half-life (DT₅₀) | Conditions | Reference |

| Hydrolysis | Stable | pH 4 and 7 | |

| Hydrolysis | ~15 days | pH 9, 50°C | |

| Aqueous Photolysis | 21 days | pH 7 | [4] |

| Water-Sediment System (Water phase) | 7 - 15 days | Laboratory and outdoor |

Mobility

The mobility of this compound in soil is generally low to moderate, indicating a limited potential to leach into groundwater.[3] The adsorption of this compound to soil particles is a key factor controlling its mobility.

| Parameter | Value | Interpretation | Reference |

| Adsorption Coefficient (Koc) | 741 - 1200 L/kg | Low to Moderate Mobility | [3] |

Volatilization

Due to its low vapor pressure, volatilization is not considered a major route of dissipation for this compound from soil or water surfaces.[3]

Degradation Pathways

The degradation of this compound in the environment proceeds through several key reactions, primarily involving the cleavage of the ether bridge and hydrolysis of the ester group. This leads to the formation of several metabolites.

References

The Journey of a Fungicide: An In-depth Technical Guide to the Absorption and Translocation of Picoxystrobin in Plants

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Picoxystrobin, a member of the strobilurin class of fungicides, is a broad-spectrum, systemic fungicide widely used to control a variety of fungal diseases in major crops such as cereals and soybeans.[1][2] Its efficacy is intrinsically linked to its ability to be absorbed by the plant and translocated to various tissues, providing both preventative and curative action.[3][4] This technical guide delves into the core principles of this compound's absorption and translocation within plants, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes involved. Understanding these mechanisms is crucial for optimizing its application, managing resistance, and developing next-generation fungicides.

This compound's mode of action is the inhibition of mitochondrial respiration by blocking electron transfer at the Quinone outside (Qo) center of cytochrome bc1.[1][3] This disruption of the fungal pathogen's energy supply is most effective when the fungicide is present at the site of infection. Therefore, its movement from the point of application to other parts of the plant is a critical performance attribute.

Data Presentation: Quantitative Insights into this compound Distribution

Table 1: Distribution of Total Radioactive Residues (TRR) of [¹⁴C]pyridinyl-picoxystrobin in Winter Wheat Following Foliar Application

| Plant Part | TRR (mg equivalent/kg) |

| Forage (14 days after second application) | 8.42 |

| Straw (at harvest) | 13.5 |

| Grain (at harvest) | 0.08 |

Data sourced from a field study where winter wheat was treated twice by foliar application with [¹⁴C]pyridinyl-picoxystrobin. The total application rate was 842 g ai/ha.

Table 2: Distribution of Total Radioactive Residues (TRR) of [¹⁴C]phenacrylate-picoxystrobin in Winter Wheat Following Foliar Application

| Plant Part | TRR (mg equivalent/kg) |

| Forage (14 days after second application) | 6.97 |

| Straw (at harvest) | 11.8 |

| Grain (at harvest) | 0.12 |

Data sourced from a field study where winter wheat was treated twice by foliar application with [¹⁴C]phenacrylate-picoxystrobin. The total application rate was 817 g ai/ha.

Table 3: Distribution of Major Metabolites of this compound in Soybean Forage and Hay (% of Total Radioactive Residue)

| Metabolite | Forage | Hay |

| [¹⁴C]pyridinyl-label | ||

| This compound | 25.7 | 12.4 |

| Metabolite 1 | 14.2 | 11.8 |

| Metabolite 2 | 8.3 | 7.1 |

| [¹⁴C]phenacrylate-label | ||

| This compound | 23.1 | 10.9 |

| Metabolite 3 | 10.5 | 9.8 |

| Metabolite 4 | 7.9 | 6.5 |

This table presents a summary of the relative abundance of this compound and its major metabolites, indicating metabolic transformation during translocation and accumulation.

Experimental Protocols: Unraveling the Movement

The study of fungicide absorption and translocation in plants often involves the use of radiolabeled compounds to trace their movement and fate. Below are detailed methodologies for key experiments, synthesized from studies on this compound and related strobilurin fungicides.

Protocol 1: Foliar Absorption and Translocation Study in Soybeans using ¹⁴C-Picoxystrobin

This protocol is based on the methodology described in a study on this compound translocation in soybeans.

1. Plant Material and Growth Conditions:

-

Soybean plants (e.g., variety 'Williams 82') are grown in a greenhouse or controlled environment chamber.

-

Plants are typically grown in pots containing a standard potting mix.

-

Growth conditions are maintained at approximately 25°C day/20°C night with a 14-hour photoperiod.

-

Plants are used for the experiment when they reach the V2-V3 growth stage (two to three trifoliate leaves).

2. Radiolabeled Material:

-

¹⁴C-picoxystrobin, with the radiolabel on either the pyridinyl or phenacrylate ring, is used. This allows for the tracking of different parts of the molecule.

-

The radiolabeled compound is formulated to mimic a commercial spray solution.

3. Application:

-

A specific amount of the ¹⁴C-picoxystrobin formulation is applied to a defined area of a single leaflet on the second trifoliate leaf. A microsyringe is used for precise application.

-

Alternatively, for studying translocation from the stem, the petiole of the second trifoliate leaf is treated.[5]

4. Sampling and Analysis:

-

Plants are harvested at various time points after application (e.g., 1, 3, 7, 14, and 21 days).[5]

-

At each time point, the treated leaflet is washed with a suitable solvent (e.g., acetonitrile:water) to remove unabsorbed surface residues.

-

The plant is then sectioned into different parts: treated leaflet, other leaflets of the treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

The amount of radioactivity in the surface wash and in each plant part is quantified using Liquid Scintillation Counting (LSC).

-